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Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211

Get Quote

Executive Summary & Rationale
Compound Target: 8-Methoxy Entecavir (8-OMe-ETV) Drug Class: Carbocyclic 2'-

deoxyguanosine Nucleoside Analogue Therapeutic Indication: Chronic Hepatitis B (CHB),

specifically targeting Entecavir-resistant (ETVr) variants.

Scientific Premise (The "Why"): Entecavir (ETV) is a potent inhibitor of HBV polymerase

(reverse transcriptase). However, resistance emerges through specific mutations (rtT184,

rtS202, rtM250) on a background of lamivudine resistance (rtM204V/I). The introduction of a

methoxy group at the C-8 position of the guanine base is a strategic modification intended to:

Alter Sugar Pucker Conformation: 8-substitution often forces the nucleoside into a syn-

conformation due to steric clash with the sugar moiety, potentially altering binding affinity to

the HBV polymerase active site.

Modulate Lipophilicity: The methoxy group increases logP, potentially improving hepatocyte

membrane permeability.
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Bypass Steric Hindrance: The modification may evade the steric conflict presented by the

rtM204V mutation in the polymerase hydrophobic pocket.

Research Workflow Architecture
The following directed graph outlines the critical path for validating 8-OMe-ETV, moving from

chemical verification to resistance profiling.
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Figure 1: Critical path workflow for 8-Methoxy Entecavir validation. Progression requires

meeting specific gate criteria (e.g., Purity, Potency, Selectivity).

Phase 1: Chemical Integrity & Structural Validation
Before biological testing, the 8-OMe-ETV lot must be chemically validated. Impurities

(especially unreacted Entecavir or brominated intermediates) will skew biological data.

Protocol A: Structural Verification
Objective: Confirm the C-8 methoxylation and exclude N-7 methylation byproducts.

Methodology:

1H-NMR (500 MHz, DMSO-d6): Look for the characteristic methoxy singlet (

~3.9-4.1 ppm). Crucially, verify the disappearance of the C-8 proton signal present in the
parent Entecavir.

HRMS (ESI+): Confirm mass shift (+30.01 Da corresponding to -H +OCH3).

HPLC Purity: Must be >98% (UV 254 nm).
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X-ray Crystallography (Optional but recommended): To determine the syn/anti glycosidic

bond torsion angle, which dictates polymerase docking.

Phase 2: In Vitro Antiviral Efficacy (The Core Assay)
This phase determines the EC50 (Effective Concentration 50%) of 8-OMe-ETV against Wild-

Type (WT) HBV.

Protocol B: HBV Replication Inhibition Assay
System: HepG2.2.15 cells (Constitutively producing HBV virions) or HepAD38 (Tetracycline-off

system).

Reagents:

Test Compound: 8-Methoxy Entecavir (dissolved in 100% DMSO).

Positive Control: Entecavir (ETV) and Lamivudine (3TC).

Negative Control: DMSO (0.1% final concentration).

Step-by-Step Methodology:

Seeding: Plate HepG2.2.15 cells at

cells/well in collagen-coated 96-well plates.

Treatment: After 24h, treat cells with serial dilutions of 8-OMe-ETV (Range: 0.01 nM to 10

M). Replenish media + drug every 24 hours for 6 days.

Expert Insight: Nucleoside analogs require intracellular phosphorylation to the

triphosphate form (TP). A 6-day incubation ensures steady-state TP levels.

Harvest: Collect culture supernatant (for Virion DNA) and lyse cells (for intracellular

DNA/toxicity).

DNA Extraction: Use a silica-column based viral DNA kit (e.g., QIAamp MinElute) on the

supernatant.
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Quantification (qPCR):

Target: HBV Core gene.[1]

Primers:

Fwd: 5’-GGTCTATATTTTCCTGTCTGG-3’

Rev: 5’-AGGAGTGCGAATCCACACTC-3’

Probe: 5’-[FAM]-CGCGTGCAGTGCCTCTTCCTG-[TAMRA]-3’

Analysis: Plot Log10(HBV DNA copies) vs. Log[Concentration]. Calculate EC50 using non-

linear regression (4-parameter logistic model).

Data Output Table Template:

Compound EC50 (nM) EC90 (nM)
CC50
(Cytotoxicity)

Selectivity
Index (SI)

8-OMe-ETV
[To be

determined]
[TBD] [TBD] (CC50/EC50)

Entecavir

(Control)
~0.5 nM ~3.0 nM

>50

M
>100,000

Lamivudine (Ref) ~50 nM ~300 nM >1 mM >20,000

Phase 3: Mitochondrial Toxicity (The "Kill" Step)
Nucleoside analogs carry a risk of inhibiting human mitochondrial DNA polymerase

(Pol

), leading to lactic acidosis. This is a critical safety gate.

Protocol C: The Glu/Gal Mitochondrial Switch Assay
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Principle: Cancer cells (HepG2) rely on glycolysis (Warburg effect). By substituting Glucose

with Galactose in the media, cells are forced to rely on mitochondrial oxidative phosphorylation.

Compounds toxic to mitochondria will show vastly higher toxicity in Galactose media.

Methodology:

Set A (Glycolytic): HepG2 cells in high-glucose DMEM.

Set B (Oxidative): HepG2 cells in Glucose-free DMEM + 10mM Galactose + 2mM Glutamine.

Treatment: Expose both sets to 8-OMe-ETV (1

M - 100

M) for 14 days.

Readout 1 (Viability): Measure ATP levels (CellTiter-Glo).

Readout 2 (mtDNA/nDNA Ratio): Perform qPCR using primers for a mitochondrial gene

(e.g., ND1) normalized to a nuclear gene (e.g.,

-Actin).

Interpretation:

If

, the compound is a mitochondrial toxin.

Pass Criteria: 8-OMe-ETV should show no significant drop in mtDNA levels at 100x the

antiviral EC50.

Phase 4: Resistance Profiling
Does 8-OMe-ETV work where Entecavir fails?

Protocol D: Site-Directed Mutagenesis Transient
Transfection

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Test efficacy against ETV-resistant mutants.

Methodology:

Constructs: Use pHBV1.3 (1.3-mer WT HBV genome plasmid).

Mutagenesis: Introduce the following mutations using QuikChange PCR:

M204V + L180M (Lamivudine resistance backbone).[2]

M204V + L180M + T184G (Major ETV resistance).

M204V + L180M + S202G (Major ETV resistance).

Transfection: Transfect Huh7 cells with these plasmids.

Treatment: Treat with 8-OMe-ETV (10 nM, 100 nM, 1

M) for 5 days.

Readout: Southern Blot of intracellular core-associated DNA (more specific than qPCR for

transient assays).

Mechanism of Action Visualization
Understanding where 8-OMe-ETV acts in the viral lifecycle is crucial for interpreting data.
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Figure 2: Intracellular activation pathway. The critical step for 8-substituted analogs is often the

first phosphorylation by dCK/dGK, which can be sterically hindered.

References
Innaimo, S. F., et al. (1997). Identification of BMS-200475 as a potent and selective inhibitor

of hepatitis B virus.[3] Antimicrobial Agents and Chemotherapy, 41(7), 1444–1448. Link

Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess

activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research,

19(1), 55-70. Link

Lewis, W., et al. (2003). Mitochondrial toxicity of nucleoside analogs: mechanism, monitoring

and management. Antiviral Research, 58(3), 189-197. Link

Tenney, D. J., et al. (2004). Clinical emergence of entecavir-resistant hepatitis B virus

requires additional substitutions in virus already resistant to Lamivudine.[4] Antimicrobial

Agents and Chemotherapy, 48(9), 3498–3507. Link

Seifer, M., et al. (2020). In vitro inhibition of hepadnavirus polymerases by the triphosphates
of Entecavir and its 8-substituted analogs. Antimicrobial Agents and Chemotherapy. (Note:
Generalized reference for 8-sub SAR principles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4521267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4521267/
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

